Tributylstannyl 4-methylbenzenesulfonate
Description
Properties
CAS No. |
4756-52-9 |
|---|---|
Molecular Formula |
C19H34O3SSn |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
tributylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-4-2;/h2-5H,1H3,(H,8,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
YIJDXAZCJBCTKI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Strategies for Tributylstannyl 4 Methylbenzenesulfonate and Analogous Organotin Sulfonates
Methods for the Construction of Tributylstannyl Moieties
Generation of Tributyltin Hydride and Related Organostannane Precursors
Tributyltin hydride ((C₄H₉)₃SnH or Bu₃SnH) is a key precursor and a versatile reagent in organic synthesis. wikipedia.org Its preparation can be accomplished through several methods. A common laboratory-scale synthesis involves the reduction of tributyltin oxide ((Bu₃Sn)₂O) with a reducing agent like polymethylhydrosiloxane. wikipedia.org This reaction is efficient and yields the desired hydride, which is a distillable liquid. wikipedia.org
Another established method is the reduction of tributyltin chloride (Bu₃SnCl) using a powerful hydride source such as lithium aluminum hydride (LiAlH₄). wikipedia.orggelest.com Organotin hydrides' stability increases with the number of organic substituents, following the trend R₃SnH > R₂SnH₂. gelest.com
The generation of these precursors is foundational for subsequent reactions where the tributylstannyl group is transferred to other molecules.
| Precursor | Reducing Agent | Product | Reference |
| Tributyltin oxide ((Bu₃Sn)₂O) | Polymethylhydrosiloxane | Tributyltin hydride (Bu₃SnH) | wikipedia.org |
| Tributyltin chloride (Bu₃SnCl) | Lithium aluminum hydride (LiAlH₄) | Tributyltin hydride (Bu₃SnH) | wikipedia.orggelest.com |
| Dibutyltin (B87310) dichloride (Bu₂SnCl₂) | Lithium aluminum hydride (LiAlH₄) | Dibutyltin dihydride (Bu₂SnH₂) | wikipedia.org |
Formation of Carbon-Tin Bonds via Organometallic Routes
The formation of the carbon-tin (C-Sn) bonds in the tributylstannyl moiety is a cornerstone of organotin chemistry. wikipedia.org The most prevalent and classic method involves the reaction of a tin halide, typically tin tetrachloride (SnCl₄), with an organometallic reagent. gelest.comwikipedia.orglupinepublishers.com Grignard reagents (RMgX) are widely used for this purpose. For instance, the synthesis of tetra-n-butyltin involves reacting tin tetrachloride with n-butylmagnesium bromide. wikipedia.org
Reaction Example: SnCl₄ + 4 CH₃CH₂CH₂CH₂MgBr → (CH₃CH₂CH₂CH₂)₄Sn + 4 MgClBr
Organolithium reagents can also be employed in a similar fashion. gelest.comyoutube.comresearchgate.net These reactions provide a direct and efficient route to tetraorganotin compounds. cdnsciencepub.com Once the symmetrical tetraorganotin compound is formed, it can be converted into triorganotin halides through redistribution reactions with tin tetrachloride, a process also known as the Kocheshkov comproportionation. wikipedia.org
Redistribution Reaction: 3 R₄Sn + SnCl₄ → 4 R₃SnCl
These triorganotin halides, such as tributyltin chloride, are versatile intermediates for creating other functionalized organotin compounds. wikipedia.org
Synthesis of the 4-Methylbenzenesulfonate (B104242) (Tosylate) Component
The tosylate portion of the target molecule is synthesized from 4-toluenesulfonyl chloride (TsCl), a widely used reagent in organic synthesis. wikipedia.org
Esterification Reactions Employing 4-Toluenesulfonyl Chloride
4-Toluenesulfonyl chloride (TsCl), also known as tosyl chloride, is used to convert alcohols into their corresponding toluenesulfonate (B8598656) esters (tosylates). wikipedia.orgsciencemadness.org This reaction is a standard method for transforming a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the tosylate group, -OTs). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by the alcohol's oxygen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. masterorganicchemistry.com
General Reaction: CH₃C₆H₄SO₂Cl + ROH → CH₃C₆H₄SO₂OR + HCl
This esterification is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.orgsciencemadness.orgmasterorganicchemistry.com The choice of base can be crucial for the efficiency of the tosylation process. wikipedia.orgsciencemadness.org This method is also applicable for preparing amides from amines. researchgate.net
Preparation of Alkyl and Aryl Tosylate Derivatives as Key Intermediates
The tosylation reaction is broadly applicable to a wide range of primary and secondary alcohols, allowing for the synthesis of numerous alkyl and aryl tosylate derivatives. masterorganicchemistry.comopenochem.org These tosylates are stable, often crystalline, compounds that serve as key intermediates in various synthetic transformations, particularly nucleophilic substitution and elimination reactions. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
An important feature of the tosylation of an alcohol is that the reaction does not affect the stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the process. masterorganicchemistry.comopenochem.org
| Alcohol Type | Reagent | Base | Product |
| Primary Alcohol (R-CH₂OH) | TsCl | Pyridine | Primary Alkyl Tosylate (R-CH₂OTs) |
| Secondary Alcohol (R₂-CHOH) | TsCl | Pyridine | Secondary Alkyl Tosylate (R₂-CHOTs) |
| Phenol (Ar-OH) | TsCl | Pyridine | Aryl Tosylate (Ar-OTs) |
Convergent and Divergent Synthetic Approaches to Organotin Sulfonates
The final assembly of tributylstannyl 4-methylbenzenesulfonate can be envisioned through different strategic approaches. A convergent synthesis is the most direct and likely pathway.
In a convergent approach , the tributylstannyl and 4-methylbenzenesulfonate moieties are prepared separately and then combined in a final step. The most plausible reaction for forming the Sn-O-S linkage is the reaction between a tributyltin oxide or hydroxide (B78521) and 4-toluenesulfonic acid or its chloride. For example, the reaction of bis(tributyltin) oxide with 4-toluenesulfonic acid would yield the target product and water.
(Bu₃Sn)₂O + 2 CH₃C₆H₄SO₃H → 2 Bu₃SnOSO₂C₆H₄CH₃ + H₂O
This method is analogous to the preparation of other organotin carboxylates and related esters from organotin oxides. gelest.com Such organotin salts are known to be effective catalysts for various reactions, including esterification. google.com
A divergent approach is less common for this specific target. It would involve building the molecule from a simpler tin-containing starting material and sequentially adding the butyl groups and finally the tosylate group, or vice-versa. This is generally less efficient than a convergent strategy for a molecule with two distinct, pre-formable components. The convergent synthesis allows for the optimization of the synthesis of each component independently before the final coupling step.
Strategies Involving Cross-Coupling Reactions for Assembling Stannylated Sulfonates
The assembly of stannylated sulfonates can be approached through various cross-coupling methodologies. A key strategy involves the coupling of an organotin nucleophile with a sulfonate-containing electrophile or vice versa. While the direct coupling to form a Sn-O-S linkage as seen in this compound is less common in typical C-C bond-forming cross-coupling literature, analogous principles can be applied. For instance, C-S bond formation through cross-coupling is a known transformation.
Recent studies have highlighted the utility of aryl sulfonates as coupling partners in palladium-catalyzed reactions. rsc.org These reactions typically involve the coupling of an aryl sulfonate with partners like arylboronic acids or anilines, demonstrating the reactivity of the C-O bond in the sulfonate group under catalytic conditions. rsc.org Adapting this to form stannylated sulfonates could involve the coupling of a suitable sulfonate derivative with an organostannane.
Another approach considers the formation of a carbon-sulfur bond where one of the coupling partners contains a stannyl (B1234572) group. Research into sulfurane-mediated C(sp³)–C(sp²) cross-coupling using alkyl sulfinates has shown the potential for complex molecule synthesis. nih.gov This methodology allows for the programmable and stereospecific installation of alkyl groups, and could conceptually be adapted for organotin-containing fragments. nih.gov
The following table summarizes representative cross-coupling strategies that, while not directly producing this compound, illustrate the principles applicable to the synthesis of stannylated sulfonates.
| Coupling Partners | Catalyst System | Product Type | Key Feature |
| Pyrimidin-2-yl sulfonates + Arylboronic acids | Wool-Pd complex | Biaryl pyrimidines | Demonstrates reactivity of sulfonate as a leaving group. rsc.org |
| Aryl Bromides + Sodium Sulfinates | Nickel/Organoboron Photocatalyst | Aryl Sulfones | C-S bond formation under visible light. mdpi.com |
| Alkyl Sulfinates + Grignard Reagents | Sulfurane-mediated | Alkylated Arenes | Programmable and stereospecific C-C coupling. nih.gov |
Catalytic Approaches in the Synthesis of this compound Precursors and Analogues
Catalysis is central to the efficient and selective synthesis of organotin compounds. Palladium catalysts, in particular, have become indispensable for creating the carbon-tin bonds characteristic of the precursors to compounds like this compound.
Palladium-Catalyzed Transformations for Organotin Compound Formation
Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds, and they are especially vital in organotin chemistry. uobabylon.edu.iq The Stille reaction, a prominent example, involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. uobabylon.edu.iqyoutube.com This reaction is instrumental in synthesizing complex molecules and demonstrates the utility of palladium in activating organotin reagents. uobabylon.edu.iq
The general mechanism of a palladium-catalyzed cross-coupling reaction like the Stille coupling involves a catalytic cycle comprising three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
Transmetalation: The organotin reagent (R²-SnR³₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new bond (R¹-R²) and regenerating the palladium(0) catalyst.
This catalytic cycle is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for organic synthesis. youtube.com The choice of palladium catalyst, often a complex with phosphine (B1218219) ligands such as Pd(PPh₃)₄, is crucial for the reaction's success. uobabylon.edu.iq
Recent advancements include the development of photocatalysts that can enhance cross-coupling reactions. For example, a Pd/SWCNTs/TiO₂ heterostructure has been used to facilitate Stille coupling reactions under visible-light irradiation, offering a more environmentally friendly approach. acs.org
The table below provides examples of palladium-catalyzed reactions used in the formation of organotin compounds and their derivatives, highlighting the versatility of this approach.
| Reaction Type | Organotin Reagent | Coupling Partner | Palladium Catalyst | Solvent | Product |
| Stille Coupling | R-SnR'₃ | Ar-X (Aryl halide) | Pd(PPh₃)₄ | Toluene or THF | Ar-R' |
| Stille Coupling | Triphenyltin chloride | Iodobenzene | Pd/SWCNTs/TiO₂ | Not Specified | Biphenyl |
| Allylic Etherification | Tin Alkoxides | Allylic Substrates | Palladium(0) complexes | Not Specified | Allylic Ethers |
Reactivity Profiles and Mechanistic Investigations of Tributylstannyl 4 Methylbenzenesulfonate
Participation in Transition Metal-Catalyzed Cross-Coupling Reactions
Tributylstannyl 4-methylbenzenesulfonate (B104242) serves as a key reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of this organotin compound is primarily exploited in Stille cross-coupling reactions, where the tributylstannyl group acts as the transferable moiety.
Elucidation of Stille Cross-Coupling Mechanisms Involving Tributylstannyl Systems
The Stille reaction is a versatile and widely used method for creating C-C bonds. nrochemistry.com The catalytic cycle of the Stille reaction, which is crucial for understanding the role of tributylstannyl systems, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org
The process begins with the oxidative addition of an organic electrophile, such as an organic halide or sulfonate, to a palladium(0) catalyst. This step forms a palladium(II) intermediate. nrochemistry.com Subsequently, in the transmetalation step, the organic group from the tributylstannyl reagent is transferred to the palladium(II) complex, displacing the halide or sulfonate group. wikipedia.org The final step is reductive elimination, where the two organic groups on the palladium center are coupled, forming the desired new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
Catalytic Cycle of the Stille Reaction
| Step | Description |
| Oxidative Addition | A Pd(0) catalyst reacts with an organic electrophile (R¹-X) to form a Pd(II) complex. |
| Transmetalation | The organostannane (R²-SnBu₃) transfers its organic group (R²) to the Pd(II) complex. |
| Reductive Elimination | The Pd(II) complex eliminates the final product (R¹-R²) and regenerates the Pd(0) catalyst. |
Role of Transmetalation in Palladium-Catalyzed Processes
Transmetalation is a critical step in the Stille coupling, where the organic group is transferred from the tin atom to the palladium center. wikipedia.org This step can proceed through different mechanisms, primarily categorized as associative or dissociative, and can involve either a cyclic or an open transition state. acs.orgacs.org The specific pathway is influenced by the nature of the substrates, ligands, and reaction conditions. acs.org
In an associative mechanism, the organostannane coordinates to the palladium complex before the transfer of the organic group. wikipedia.org Theoretical studies using DFT methods have explored both cyclic and open transition states for the transmetalation step. acs.org For organohalide systems, a cyclic mechanism is generally favored, whereas for organotriflate systems, an open reaction mechanism is preferred. acs.org
Kinetic studies have provided evidence that the transmetalation step is often the rate-determining process in the Stille catalytic cycle. acs.org The choice of ligands on the palladium catalyst can also influence the rate of transmetalation. For instance, the presence of excess phosphine (B1218219) ligands can retard the reaction, suggesting that a ligand must dissociate from the palladium center to allow for the coordination of the organotin reagent. csic.es
Proposed Mechanisms for Transmetalation
| Mechanism | Description | Favored with |
| Associative (Cyclic) | The organostannane coordinates to the palladium, and the organic group is transferred through a bridged, cyclic transition state. | Organohalides |
| Associative (Open) | The organostannane coordinates to the palladium, and the organic group is transferred through an open transition state. | Organotriflates |
Comparative Analysis with Suzuki-Miyaura Type Couplings Involving Sulfonate Leaving Groups
The Stille reaction is often compared to the Suzuki-Miyaura coupling, another powerful palladium-catalyzed cross-coupling reaction that utilizes organoboron compounds instead of organostannanes. libretexts.org Both reactions share a similar catalytic cycle and have a broad substrate scope. libretexts.orgyoutube.com However, there are key differences, particularly concerning the nature of the organometallic reagent and the reaction conditions.
Organotin reagents used in the Stille reaction are generally stable to air and moisture, but they are also highly toxic. nrochemistry.com In contrast, organoboron compounds used in Suzuki-Miyaura couplings are typically less toxic. The Suzuki-Miyaura reaction requires the presence of a base for the activation of the organoboron species, which is not a requirement for the Stille reaction. chemicalforums.com
With respect to leaving groups, both reactions can be performed with organic halides and sulfonates, such as tosylates. wikipedia.orgyonedalabs.com The use of aryl tosylates in Suzuki-Miyaura couplings has been well-established, providing a practical alternative to aryl halides. organic-chemistry.orgnih.gov The choice between Stille and Suzuki-Miyaura coupling often depends on factors such as functional group tolerance, toxicity concerns, and the availability of the starting materials. chemicalforums.com In some cases, even when conditions are suitable for both reactions, one may be favored over the other. libretexts.org
Comparison of Stille and Suzuki-Miyaura Couplings
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Toxicity of Reagent | High | Generally Low |
| Requirement of Base | No | Yes |
| Leaving Groups | Halides, Sulfonates (e.g., OTs) | Halides, Sulfonates (e.g., OTs) |
Engagement in Radical-Mediated Transformations
Beyond its role in cross-coupling reactions, the tributylstannyl moiety is also pivotal in radical chemistry. Tributylstannyl radicals can be generated from precursors like tributyltin hydride and participate in a variety of synthetic transformations.
Generation and Reactivity of Tributylstannyl Radicals in Organic Synthesis
Tributylstannyl radicals (Bu₃Sn•) are typically generated from tributyltin hydride (Bu₃SnH) through the action of a radical initiator, such as azobisisobutyronitrile (AIBN), or through photochemical methods. libretexts.orgwikipedia.org The weakness of the Sn-H bond in tributyltin hydride facilitates its homolytic cleavage to produce the tributylstannyl radical. jove.comorganic-chemistry.org
Once generated, these radicals are highly reactive and can participate in a range of synthetically useful reactions. libretexts.org A common application is the dehalogenation of organic halides, where the tributylstannyl radical abstracts a halogen atom to form a carbon-centered radical, which then abstracts a hydrogen atom from tributyltin hydride to yield the reduced product and regenerate the Bu₃Sn• radical. libretexts.orgjove.com Tributylstannyl radicals are also employed in carbon-carbon bond-forming reactions, where a carbon radical generated via halogen abstraction can add to an alkene or alkyne. libretexts.orglibretexts.org
Common Reactions Involving Tributylstannyl Radicals
| Reaction Type | Description |
| Dehalogenation | Replacement of a halogen atom with a hydrogen atom. |
| Deoxygenation | Removal of a hydroxyl group from an alcohol. |
| Decarboxylation | Removal of a carboxyl group from a carboxylic acid. |
| C-C Bond Formation | Intramolecular or intermolecular addition of a carbon radical to an unsaturated bond. |
Mechanisms of Radical Chain Propagation and Termination
Radical reactions involving tributylstannyl species proceed via a chain mechanism consisting of three main stages: initiation, propagation, and termination. lumenlearning.com
Initiation: This is the initial step where the radical species is first generated. In the context of tributyltin hydride, this involves the homolytic cleavage of the Sn-H bond, often facilitated by an initiator like AIBN. libretexts.orgchemistrysteps.com
Propagation: This is the "chain" part of the reaction, where a radical reacts with a non-radical species to form a new radical, which can then continue the chain. lumenlearning.com In a typical dehalogenation, a tributylstannyl radical reacts with an alkyl halide to form an alkyl radical and tributyltin halide. The alkyl radical then reacts with tributyltin hydride to give the final product and another tributylstannyl radical, which propagates the chain. jove.compharmacy180.com
Termination: This is any reaction that stops the chain, typically by the combination of two radical species to form a non-radical product. lumenlearning.com Termination steps are generally undesirable in a chain reaction as they consume the radicals needed for propagation. libretexts.org
The efficiency of a radical chain reaction depends on the relative rates of the propagation and termination steps. For a synthetically useful process, the propagation steps must be significantly faster than the termination steps. libretexts.org
Stages of a Radical Chain Reaction
| Stage | Description | Key Feature |
| Initiation | Formation of the initial radical species. | 0 radicals → 2 radicals |
| Propagation | A radical reacts to form a new radical, continuing the chain. | 1 radical → 1 radical |
| Termination | Two radicals combine to form a non-radical species, ending the chain. | 2 radicals → 0 radicals |
Homolytic Substitution and Addition Reactions Utilizing Stannyl (B1234572) Reagents
The utility of organotin compounds in radical chemistry is well-established, primarily revolving around the generation of the tributylstannyl radical (Bu₃Sn•). Typically, this radical is formed via the homolytic cleavage of the relatively weak tin-hydrogen bond in tributyltin hydride. organic-chemistry.org While less common, the tin-oxygen bond in compounds like tributylstannyl 4-methylbenzenesulfonate could potentially undergo homolytic cleavage under thermal or photochemical conditions to generate a tributylstannyl radical and a 4-methylbenzenesulfonate radical. This process is analogous to the known homolytic cleavage of N–S bonds in sulfonamides. nih.gov
Once generated, the tributylstannyl radical is a key chain-propagating species in a variety of synthetic transformations. nih.gov Its primary roles include abstraction of a halogen atom from an organic halide to generate a carbon-centered radical, or addition to a π-system.
Key Reactions Involving the Tributylstannyl Radical:
Radical Dehalogenation: The tributylstannyl radical can abstract a halogen from an alkyl halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•). This alkyl radical then typically abstracts a hydrogen atom from a donor molecule, such as tributyltin hydride, to complete the reduction and regenerate the stannyl radical.
Giese Reaction (Radical Addition): Alkyl radicals, generated as described above, can add to electron-deficient alkenes. This intermolecular carbon-carbon bond-forming reaction is a cornerstone of radical chemistry. nih.gov
Radical Cyclization: If the initial alkyl radical is part of a molecule containing an appropriately positioned alkene or alkyne, an intramolecular cyclization can occur. researchgate.netrsc.org This method is particularly effective for the formation of five- and six-membered rings. researchgate.netrsc.org
The table below summarizes the fundamental steps in stannyl radical-mediated reactions.
| Reaction Type | Initiation (Example) | Propagation Step 1 | Propagation Step 2 | Typical Substrate |
| Dehalogenation | Bu₃Sn-OTs → Bu₃Sn• + •OTs | Bu₃Sn• + R-X → Bu₃Sn-X + R• | R• + H-donor → R-H | Alkyl Halides |
| Giese Addition | Bu₃Sn-OTs → Bu₃Sn• + •OTs | Bu₃Sn• + R-X → Bu₃Sn-X + R• | R• + CH₂=CH-EWG → R-CH₂-CH(•)-EWG | Electron-deficient alkenes |
| Cyclization | Bu₃Sn-OTs → Bu₃Sn• + •OTs | Bu₃Sn• + R-X → Bu₃Sn-X + R• | R• (unsaturated) → Cyclic Radical• | Alkenyl or Alkynyl Halides |
Nucleophilic Reactivity and Substitution Pathways of the Sulfonate Moiety
The reactivity of this compound is significantly influenced by the sulfonate group, which acts as a competent leaving group in nucleophilic substitution reactions. In this molecule, the electrophilic center is the tin atom.
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. Its efficacy stems from the fact that it is the conjugate base of p-toluenesulfonic acid, a strong acid. Upon heterolytic cleavage of the Sn-O bond, the negative charge on the resulting tosylate anion is stabilized through resonance delocalization across its three oxygen atoms. This stability means the tosylate anion is a weak base and is therefore readily displaced from the electrophilic tin center by a wide range of nucleophiles. This principle is analogous to the well-documented use of alkyl tosylates in Sₙ2 reactions, where the tosylate is displaced from a carbon center. masterorganicchemistry.com
Given the electrophilicity of the tin atom and the excellent leaving group ability of the tosylate moiety, this compound is expected to react with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the tin atom, leading to the displacement of the tosylate anion.
General Reaction Scheme: Nu⁻ + (C₄H₉)₃Sn-OTs → (C₄H₉)₃Sn-Nu + ⁻OTs
This reactivity allows for the synthesis of a diverse array of tributyltin compounds. For example, amines can act as nucleophiles, leading to the formation of tributylstannylamines. researchgate.net This reaction provides a pathway to Sn-N bonds. Similarly, other nucleophiles such as halides or alkoxides would be expected to yield the corresponding tributyltin halides or alkoxides. The table below illustrates the expected products from reactions with various nucleophilic species.
| Nucleophile (Nu⁻) | Reagent Example | Product ((C₄H₉)₃Sn-Nu) | Product Class |
| Chloride (Cl⁻) | LiCl | (C₄H₉)₃Sn-Cl | Tributyltin Chloride |
| Azide (B81097) (N₃⁻) | NaN₃ | (C₄H₉)₃Sn-N₃ | Tributyltin Azide |
| Amine (R₂NH) | (CH₃)₂NH | (C₄H₉)₃Sn-N(CH₃)₂ | Tributylstannylamine |
| Alkoxide (RO⁻) | NaOCH₃ | (C₄H₉)₃Sn-OCH₃ | Tributyltin Alkoxide |
Other Significant Transformations and Mechanistic Insights
Beyond fundamental radical and nucleophilic substitution pathways, the reactivity of this compound can extend to other important transformations, including reactions with organometallic reagents.
The term "intermolecular amination" can encompass the reaction of this compound with an amine nucleophile. As detailed in section 3.3.2, primary or secondary amines can react via nucleophilic substitution at the tin center to displace the tosylate group. researchgate.net This process results in the formation of a tributylstannylamine, effectively transferring the tributylstannyl moiety to the nitrogen atom. This transformation is a direct method for creating tin-nitrogen bonds. The reaction is typically facilitated by the basicity of the amine itself, which can neutralize the generated p-toluenesulfonic acid, or by the addition of a non-nucleophilic base to drive the reaction to completion. researchgate.net
Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles widely used for forming carbon-carbon bonds. organicchemistrytutor.com While they are known to react with alkyl tosylates in Sₙ2 reactions to displace the tosylate and form a new C-C bond, their reaction with this compound would proceed through a different pathway. masterorganicchemistry.com
The reaction between an organocuprate and this compound is expected to be a transmetalation event. In this process, the organic group (R) from the cuprate (B13416276) attacks the electrophilic tin atom, displacing the tosylate leaving group. This results in the formation of a new tetraorganotin compound (R-Sn(C₄H₉)₃) and a lithium/copper tosylate species. This reaction is a valuable method for synthesizing unsymmetrical tetraorganostannanes, where one of the organic groups is transferred from the copper reagent. organicchemistrytutor.comresearchgate.net
Transmetalation Mechanism: R₂CuLi + (C₄H₉)₃Sn-OTs → R-Sn(C₄H₉)₃ + R-Cu + LiOTs
This reactivity highlights the utility of organotin sulfonates as electrophilic partners in transmetalation reactions, enabling the construction of complex organotin structures. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Molecule Synthesis
The construction of intricate molecular architectures, particularly those found in natural products and pharmaceuticals, relies on the availability of versatile and reliable chemical building blocks. Organotin reagents, including Tributylstannyl 4-methylbenzenesulfonate (B104242), are pivotal in this endeavor, offering efficient methods for creating new chemical bonds with high degrees of control.
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
A cornerstone of modern organic synthesis is the palladium-catalyzed cross-coupling reaction, with the Stille reaction being a prominent example. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide, such as a triflate or sulfonate. wikipedia.org Organostannanes are often favored due to their stability to air and moisture. wikipedia.org
The mechanism of the Stille reaction involves a catalytic cycle with a palladium complex, which undergoes oxidative addition, transmetalation with the organotin reagent, and finally, reductive elimination to yield the coupled product. wikipedia.org The tributylstannyl group is transferred during the transmetalation step, making reagents like Tributylstannyl 4-methylbenzenesulfonate valuable precursors for generating various organostannanes needed for these couplings. msu.edu For instance, enantiomerically pure (S)-tributylstannyl[D1]methanol has been successfully used in Stille couplings with bromobenzene. nih.govresearchgate.net
Beyond carbon-carbon bonds, the principles of transition-metal catalysis extend to the formation of carbon-heteroatom bonds, which are crucial components of countless functional molecules. mdpi.comsemanticscholar.org The versatility of organotin reagents allows for their adaptation in synthetic strategies targeting the introduction of atoms such as nitrogen, oxygen, and sulfur into organic frameworks. For example, tributylstannylpyrazoles can be synthesized and subsequently used in reactions to form new bonds at the pyrazole (B372694) ring. elsevierpure.com
Table 1: Applications in Bond Formation
| Reaction Type | Description | Role of Tributylstannyl Group | Example Reaction |
|---|---|---|---|
| Stille Coupling | A palladium-catalyzed reaction forming C-C bonds between an organostannane and an organic halide/pseudohalide. wikipedia.orgorganic-chemistry.org | Acts as the transferable group in the transmetalation step of the catalytic cycle. wikipedia.org | Coupling of an arylstannane with an aryl iodide to form a biaryl compound. |
| C-Heteroatom Formation | Catalytic methods to form bonds between carbon and atoms like N, O, or S. mdpi.com | Can be used to create stannylated heterocycles, which are versatile intermediates for further coupling reactions. elsevierpure.com | Stannylation of a pyrazole followed by iodination or phenylation. elsevierpure.com |
Facilitation of Stereoselective Synthetic Pathways
Achieving precise three-dimensional control over molecular structure is a paramount goal in chemical synthesis. Stereoselective reactions, which favor the formation of one stereoisomer over others, are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Organotin chemistry provides powerful tools for achieving this control. researchgate.net
The strategic use of chiral auxiliaries or catalysts in conjunction with organotin reagents can guide the stereochemical outcome of a reaction. For example, the 1,4-addition of tri-n-butylstannyl lithium to (-)-pulegone, a chiral starting material, proceeds selectively to yield specific stereoisomers. researchgate.net Subsequent stereoselective reduction of the resulting ketone can be controlled using a chiral catalyst, leading to a high diastereoisomeric excess of the desired alcohol product. researchgate.net Similarly, chiral α-alkoxyallylic stannanes have proven to be valuable reagents for controlled chain homologation in the synthesis of complex natural products like macrolides. orgsyn.org These examples highlight the principle that the bulky and electronically distinct tributylstannyl group can influence the facial selectivity of reactions, enabling the construction of specific stereocenters.
Utility in Polymer Chemistry and Advanced Materials Development
The unique properties of organotin compounds also lend themselves to the field of polymer science, where they are used as catalysts and precursors for advanced materials with tailored electronic and physical properties. afirm-group.comwikipedia.org
Precursors for the Synthesis of Conjugated Polymers and Dendrimers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern electronics, finding use in OLEDs, solar cells, and sensors. nih.gov The Stille coupling reaction is a primary method for synthesizing these materials, as it allows for the efficient connection of aromatic building blocks. nih.govrsc.org Organostannanes, particularly those bearing two tin moieties, can serve as monomers in polycondensation reactions. For instance, stannole-containing monomers have been polymerized with bis(trimethylstannyl)thiophene via tin-selective Stille coupling to create well-defined conjugated polymers with high molecular weights. nih.gov Reagents like this compound can be used to synthesize the necessary stannylated monomers for such polymerizations.
Dendrimers are highly branched, tree-like macromolecules with well-defined structures and a high density of functional groups on their surface. chemrxiv.orgresearchgate.net Their unique architecture makes them promising candidates for applications in drug delivery, catalysis, and nanotechnology. chemrxiv.orgnih.gov The synthesis of dendrimers involves a stepwise, generational growth, often employing coupling reactions to connect the branching units. The same cross-coupling principles used in linear polymer synthesis can be adapted to build these complex three-dimensional structures, where tributylstannyl-functionalized cores or monomers could serve as key intermediates.
Applications in Precision Polymerization Processes
Beyond their role as precursors, organotin compounds can function as catalysts in polymerization reactions. Diorganotin carboxylates, for example, are widely used as catalysts for the formation of polyurethanes and for the vulcanization of silicones. wikipedia.org They can act as Lewis acids, activating monomers toward polymerization. lupinepublishers.com While specific applications of this compound in precision polymerization are not extensively documented, the broader class of organotin compounds is known to influence polymerization kinetics and is used in industrial processes. lupinepublishers.comresearchgate.net They have also been employed as heat stabilizers in polymers like PVC, where they prevent degradation by reacting with unstable sites in the polymer chain. lupinepublishers.com
Synthesis of Functional Molecules and Chemical Intermediates
Ultimately, the primary role of this compound is as a versatile reagent for the synthesis of other valuable molecules. It serves as a source of the tributylstannyl moiety, which can be introduced into a wide range of organic substrates. These newly formed organostannanes are often not the final target but are crucial chemical intermediates. researchgate.net
For example, a molecule can be functionalized with a tributylstannyl group to enable its participation in a subsequent Stille coupling, thereby joining two complex fragments in the late stages of a total synthesis. This strategy is common in the preparation of natural products and medicinal agents. The stability and predictable reactivity of the tin-carbon bond make tributylstannyl compounds reliable intermediates that can withstand various reaction conditions before being utilized in a key bond-forming step.
Role as Intermediates in the Synthesis of Complex Organic Molecules
Organotin reagents are fundamental building blocks in the synthesis of complex organic molecules, primarily due to their role in carbon-carbon bond-forming reactions. orgsyn.org While specific examples employing this compound as a direct intermediate are not detailed in the literature, the compound possesses features that suggest a potential role as a precursor. The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This suggests that the compound could theoretically act as an electrophilic source for the tributylstannyl group, allowing its introduction into a molecule. Once incorporated, the tributylstannyl moiety can facilitate further transformations, most notably the palladium-catalyzed Stille cross-coupling reaction, a powerful method for creating new carbon-carbon bonds. orgsyn.org
The general utility of organostannanes stems from their stability, tolerance of a wide range of functional groups, and their ability to undergo transmetalation with transition metal catalysts. orgsyn.org These characteristics make them valuable intermediates in multi-step syntheses of natural products and other complex molecular architectures.
Access to Alkylidenecyclopropanes and Alicyclic Systems
There is no specific information in the reviewed literature describing the use of this compound for the synthesis of alkylidenecyclopropanes or other alicyclic systems. The synthesis of these structures often involves unique methodologies, and while organometallic reagents are frequently used, a direct role for this specific tributylstannyl tosylate is not documented.
Development of Novel Synthetic Methodologies
Application in Click Chemistry Approaches
Click chemistry refers to a class of reactions that are rapid, high-yielding, and selective, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. chemistrytalk.orgorganic-chemistry.orgnih.gov This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. dovepress.com A review of the literature does not show any direct application of this compound in click chemistry protocols.
Theoretically, an organotin compound could be used to synthesize one of the precursors for a click reaction. For instance, tributylstannylacetylenes are known compounds that can participate in cross-coupling reactions. However, there is no evidence to suggest that this compound is a preferred or documented starting material for creating substrates for click chemistry. The core components of click chemistry remain the azide and alkyne functional groups, and the role of catalysts like copper or ruthenium to control the regioselectivity of the cycloaddition. organic-chemistry.org
Contributions to Regioselective and Chemoselective Transformations
Regioselective and chemoselective transformations are crucial for the efficient synthesis of complex molecules, as they allow for the modification of a specific location or functional group in the presence of others. While organotin chemistry offers many examples of such selectivity, there are no specific documented contributions attributed to this compound.
Related tin compounds, such as dibutyltin (B87310) oxide, have been employed as catalysts to achieve the regioselective tosylation of carbohydrates, demonstrating the ability of tin to direct reactions to a specific hydroxyl group. mdpi.com This selectivity is typically achieved through the formation of intermediate stannylene acetals, which activate a particular oxygen atom toward reaction. However, this involves a different type of tin reagent acting as a catalyst, rather than this compound acting as a reactant or reagent.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds, offering unparalleled insight into molecular structure. nih.gov By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹⁹Sn, NMR provides a detailed map of the chemical environment of each atom.
A combination of proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) NMR spectroscopy provides unambiguous confirmation of the structure of Tributylstannyl 4-methylbenzenesulfonate (B104242). Each spectrum offers complementary information that, when integrated, validates the presence and connectivity of the tributyltin cation and the 4-methylbenzenesulfonate anion.
¹H NMR: The proton spectrum reveals the arrangement of hydrogen atoms. The tributyl group shows a series of multiplets corresponding to the different methylene (B1212753) (-CH₂-) groups and a terminal methyl (-CH₃) group. The 4-methylbenzenesulfonate (tosylate) moiety is identified by a singlet for its methyl group and a characteristic AA'BB' pattern for the aromatic protons, indicating para-substitution on the benzene (B151609) ring. The coupling constants between adjacent protons help confirm the assignments. Two-bond tin-proton coupling (²J(Sn-H)) is typically observed for the protons on the carbon alpha to the tin atom, with a value of approximately 50 Hz. huji.ac.il
¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom in the molecule. The four different carbon environments of the butyl chains are resolved, as are the carbons of the tosylate group (the methyl carbon, the four distinct aromatic carbons, with two having similar shifts due to symmetry).
¹¹⁹Sn NMR: Tin-119 NMR is particularly diagnostic for organotin compounds due to its wide chemical shift range, which is highly sensitive to the coordination number and geometry of the tin atom. huji.ac.ilrsc.org For a tetracoordinated tin center, as expected in Tributylstannyl 4-methylbenzenesulfonate, the ¹¹⁹Sn chemical shift would appear in a characteristic region. researchgate.netrsc.org The precise shift is influenced by the solvent and concentration. rsc.org
The expected NMR data for the structural confirmation of this compound are summarized in the table below.
| Nucleus | Assignment (Tributylstannyl moiety) | Expected Chemical Shift (δ, ppm) | Assignment (4-methylbenzenesulfonate moiety) | Expected Chemical Shift (δ, ppm) |
| ¹H | Sn-CH₂- | Multiplet | Aromatic C-H (ortho to SO₃) | Doublet |
| -CH₂- | Multiplet | Aromatic C-H (meta to SO₃) | Doublet | |
| -CH₂- | Multiplet | Ar-CH₃ | Singlet | |
| -CH₃ | Triplet | |||
| ¹³C | Sn-CH₂- | ~10-20 | C-SO₃ | ~140-150 |
| -CH₂- | ~25-30 | C-CH₃ | ~135-145 | |
| -CH₂- | ~25-30 | Aromatic C-H | ~125-130 | |
| -CH₃ | ~10-15 | Ar-CH₃ | ~20-25 | |
| ¹¹⁹Sn | (C₄H₉)₃Sn- | Characteristic shift for tetracoordinated tin |
While 1D NMR spectra identify the types and environments of nuclei, 2D NMR experiments establish the connectivity between them, confirming the molecular framework. For this compound, techniques such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the sequence of the butyl chains by showing cross-peaks between adjacent methylene and methyl protons. It would also confirm the ortho- and meta- relationships of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments of the butyl and tosylate groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it occurs within the NMR tube. iastate.edu By acquiring a series of spectra over time, this method can track the consumption of reactants, the formation of products, and the appearance of transient intermediates. nih.govrptu.de
For example, in a synthesis reaction producing this compound, in situ NMR could be employed to monitor the reaction progress. Key spectroscopic signatures, such as the ¹¹⁹Sn chemical shift of a tributyltin-containing starting material, would be observed to decrease in intensity over time. Simultaneously, a new ¹¹⁹Sn signal at the characteristic chemical shift for the product, this compound, would emerge and grow. chemrxiv.org This provides valuable kinetic data and can help elucidate the reaction mechanism by identifying any short-lived intermediate species that may form. beilstein-journals.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nsf.gov The resulting spectrum is a molecular fingerprint, with specific absorption bands corresponding to particular functional groups. researchgate.netyoutube.com
For this compound, FT-IR is used to confirm the presence of the key structural components:
Sulfonate Group (SO₃): This group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations.
Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz
Alkyl Chains (C-H): The butyl groups are identified by their characteristic C-H stretching vibrations just below 3000 cm⁻¹.
Tin-Carbon Bond (Sn-C): The vibration of the Sn-C bond is expected to appear in the far-infrared region of the spectrum.
The table below summarizes the principal FT-IR absorption bands expected for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Sulfonate (S=O) | Asymmetric Stretch | ~1250 - 1170 |
| Sulfonate (S=O) | Symmetric Stretch | ~1080 - 1030 |
| Sulfonate (S-O) | Stretch | ~900 - 700 |
| Tin-Carbon (Sn-C) | Stretch | Far-IR region (< 600) |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. pnnl.gov While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
In the analysis of this compound, Raman spectroscopy is particularly useful for observing:
Symmetric Vibrations: The symmetric stretches of the sulfonate group and the breathing mode of the aromatic ring often produce strong Raman signals. researchgate.net
Sn-C Bond: The tin-carbon bond, being relatively non-polar but polarizable, can be more readily observed in Raman than in IR spectroscopy.
Quantitative Analysis: Raman spectroscopy can be used for quantitative analysis and real-time monitoring of reactions or processes, similar to in situ NMR, making it a valuable tool in process analytical technology (PAT). spectroscopyonline.com
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a complete picture of its molecular structure. scielo.org.mx
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the 4-methylbenzenesulfonate (tosylate) group. The tributylstannyl moiety, consisting of tin bonded to saturated alkyl chains, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).
The aromatic ring of the tosylate group gives rise to characteristic absorption bands due to π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals. Typically, substituted benzene rings display two main absorption bands. The more intense band, often referred to as the E2-band, appears at shorter wavelengths (around 220-230 nm), while a less intense band, the B-band, which shows fine structure, is observed at longer wavelengths (around 260-270 nm).
The interaction of the sulfonate group with the benzene ring can slightly modify the positions and intensities of these absorption maxima. While specific experimental data for this compound is not extensively reported, analogous aromatic sulfonates confirm these characteristic electronic transitions. The study of organotin compounds by techniques like capillary electrophoresis often utilizes UV absorbance for detection, underscoring the utility of this property. nih.gov Furthermore, UV-Vis spectroscopy can be employed to monitor interactions of organotin compounds, such as their binding to biological macromolecules like DNA. nih.gov
| Absorption Band | Approximate λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Associated Chromophore |
|---|---|---|---|---|
| E2-band | ~225 | ~8,000 - 12,000 | π → π | Substituted Benzene Ring |
| B-band | ~265 | ~200 - 500 | π → π | Substituted Benzene Ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. By measuring the m/z values with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of tin, with its characteristic pattern of ten stable isotopes, provides a distinct isotopic signature that further aids in confirming the molecular formula.
For the protonated molecule [M+H]⁺ of this compound (C₁₉H₃₄O₃SSn), the expected monoisotopic mass can be calculated with high accuracy. This precise mass measurement allows for the confident determination of the elemental formula C₁₉H₃₄O₃SSn. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate the molecular ions for HRMS analysis.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₉H₃₄O₃S¹²⁰Sn | 462.1245 |
Mass spectrometry is an invaluable tool for monitoring the progress of reactions and identifying products and byproducts in a reaction mixture. dtic.mil The fragmentation patterns observed in the mass spectrum provide structural information about the analyte. For organotin compounds, a characteristic fragmentation pathway involves the sequential loss of the alkyl groups attached to the tin atom. dtic.milwikipedia.org
In the case of this compound, electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would likely show a prominent peak for the tributyltin cation ([Bu₃Sn]⁺) at m/z 291 (for the ¹²⁰Sn isotope). researchgate.netresearchgate.net This cation is known to be a very stable fragment for tributyltin compounds. dtic.mil Subsequent fragmentation of the [Bu₃Sn]⁺ ion would involve the stepwise loss of butene molecules (C₄H₈), leading to ions at m/z 235, 179, and 123. researchgate.net The tosylate moiety would also produce characteristic fragments. This predictable fragmentation is crucial for identifying the compound in complex mixtures and for confirming its structure.
| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 462 | [C₁₉H₃₄O₃SSn]⁺ | - |
| 291 | [(C₄H₉)₃Sn]⁺ | C₇H₇O₃S (p-toluenesulfonate radical) |
| 235 | [(C₄H₉)₂SnH]⁺ | C₄H₈ (Butene) |
| 179 | [(C₄H₉)SnH₂]⁺ | C₄H₈ (Butene) |
| 155 | [C₇H₇O₃S]⁺ | (C₄H₉)₃Sn (Tributylstannyl radical) |
X-ray Diffraction Studies
For organotin compounds, the coordination number and geometry around the tin atom are of particular interest. wikipedia.org In this compound, the tin atom is bonded to three butyl groups and the oxygen atom of the sulfonate group. Depending on intra- and intermolecular interactions, the tin center can adopt various coordination geometries. acs.org A simple covalent bond to one oxygen would result in a four-coordinate, distorted tetrahedral geometry. However, organotin compounds frequently exhibit hypercoordination, where the tin atom increases its coordination number to five or six. wikipedia.org
In the solid state, it is plausible that the sulfonate group acts as a bridging ligand, with one of its oxygen atoms coordinating to the tin atom of an adjacent molecule. This could lead to the formation of a one-dimensional polymeric chain, a common supramolecular motif in organotin carboxylates and sulfonates. nih.gov In such a structure, the geometry around the tin atom would become five-coordinate, likely a distorted trigonal bipyramidal arrangement, with the three butyl groups in the equatorial positions and the oxygen atoms in the axial positions. The steric bulk of the tributyltin group plays a significant role in dictating the feasibility and nature of such supramolecular aggregation. acs.orgresearchgate.net
| Structural Feature | Expected Observation | Comment |
|---|---|---|
| Coordination Geometry at Sn | Distorted Tetrahedral or Trigonal Bipyramidal | Depends on whether the sulfonate group is monodentate or bridging. |
| Sn-C Bond Lengths (Å) | ~2.1-2.2 | Typical for tributyltin compounds. |
| Sn-O Bond Length (Å) | ~2.2-2.4 | Longer than a purely covalent bond, indicating a dative interaction. |
| Supramolecular Structure | Potential for polymeric chains via O-Sn-O bridges | Common in organotin compounds with oxygen-containing ligands. |
Advanced Techniques for In Situ Monitoring and Material Characterization
The comprehensive characterization of materials derived from or synthesized using organotin compounds like this compound is crucial for understanding their structure-property relationships. While direct studies employing Dynamic Light Scattering (DLS) and Electron Microscopy (SEM, TEM) on materials specifically derived from this compound are not extensively documented in publicly available research, the principles of these techniques are broadly applied to characterize nanoparticles and materials synthesized using analogous organotin compounds as catalysts or precursors.
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for determining the size distribution of small particles and macromolecules in suspension. The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. This motion causes fluctuations in the intensity of scattered light, which can be analyzed to determine the particle size.
In the context of materials science, where organotin compounds may be used as catalysts or stabilizers in the synthesis of nanoparticles, DLS is an invaluable tool for in situ monitoring of particle formation and aggregation. For instance, if this compound were used to catalyze a polymerization reaction leading to the formation of polymer nanoparticles, DLS could track the growth of these particles in real-time.
Hypothetical Application in a Research Context:
Consider a hypothetical scenario where this compound is used as a catalyst in an emulsion polymerization process. DLS could be employed to monitor the hydrodynamic radius of the forming polymer nanoparticles at different time intervals. The data obtained could be presented in a table as follows:
| Time (minutes) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
|---|---|---|
| 10 | 50.2 | 0.25 |
| 30 | 85.7 | 0.21 |
| 60 | 120.4 | 0.18 |
| 120 | 155.9 | 0.15 |
This data would indicate the progressive growth of the nanoparticles and a narrowing of the size distribution over time, suggesting a controlled polymerization process.
Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis of Derived Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. It is particularly useful for examining the surface topography, composition, and morphology of bulk materials or larger particles.
Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. This allows for the visualization of the internal structure of materials, including the size, shape, and arrangement of nanoparticles.
In studies involving organotin compounds as catalysts or precursors for material synthesis, SEM and TEM are critical for characterizing the final product. For example, if this compound were used in the synthesis of a composite material, SEM could be used to analyze the surface morphology and the distribution of different phases. TEM would be essential for observing the size and dispersion of any resulting nanoparticles within a matrix.
Illustrative Research Findings:
While specific data for this compound is unavailable, research on other organotin-catalyzed material syntheses demonstrates the utility of these techniques. For instance, in the synthesis of organotin-containing polymers, SEM has been used to reveal the surface features of the resulting polymer films, while TEM has been employed to visualize the distribution of tin-based nanoparticles within a polymer matrix.
A hypothetical data table summarizing the morphological analysis of a material synthesized using a tributyltin catalyst could look like this:
| Technique | Parameter Measured | Observed Value | Interpretation |
|---|---|---|---|
| SEM | Surface Morphology | Homogeneous, with some microporosity | Indicates uniform reaction conditions |
| TEM | Average Nanoparticle Diameter | 25 ± 5 nm | Confirms the formation of nanoscale structures |
| TEM | Nanoparticle Dispersion | Well-dispersed with minimal agglomeration | Suggests effective stabilization by the catalyst or other additives |
Such data provides crucial insights into the physical characteristics of the synthesized material, which in turn influences its macroscopic properties and potential applications.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of Tributylstannyl 4-methylbenzenesulfonate (B104242)
A thorough analysis of the electronic structure and bonding would be fundamental to understanding the behavior of Tributylstannyl 4-methylbenzenesulfonate. The tin atom in organotin(IV) compounds like this one has a 5s²5p² electronic configuration, which undergoes sp³ hybridization to form a tetrahedral geometry. The bonding is predominantly covalent, even for bonds to electronegative atoms. lupinepublishers.com
Theoretical studies on related di- and triorganotin(IV) derivatives have successfully employed Density Functional Theory (DFT) to analyze the electronic structure. Such studies typically involve geometry optimization to find the most stable molecular conformation. Population analyses, such as Mulliken, Hirshfeld, and Natural Population Analysis (NPA), are then used to calculate the partial atomic charges. ajrconline.org For this compound, this would reveal the charge distribution, particularly the positive charge on the central tin atom and the negative charge on the sulfonate group.
Natural Bond Orbital (NBO) analysis would further clarify the nature of the key bonds, such as the Sn-C bonds of the butyl groups and the Sn-O bond to the tosylate ligand. This analysis provides information on hybridization and the donor-acceptor interactions between orbitals, which are crucial for understanding the compound's stability and reactivity. The coordination around the tin atom, which can expand beyond four, is a key aspect of its chemistry, and computational methods can predict the geometry and stability of such hypercoordinated species. lupinepublishers.com
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
DFT calculations are a cornerstone for investigating reaction mechanisms, providing detailed energetic profiles of reaction pathways. For this compound, this could be applied to understand its role in organic synthesis, for instance, as a catalyst or reagent.
Computational studies on organotin carboxylate catalysts in urethane (B1682113) formation have used DFT (e.g., at the B3LYP level of theory) to model the interaction between the tin catalyst, an isocyanate, and an alcohol. nih.govresearchgate.net These studies calculate the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, researchers can determine the most likely reaction mechanism. researchgate.net
For this compound, similar calculations could map out its interaction with substrates, for example, in reactions where the tosylate group acts as a leaving group or where the tributyltin moiety participates in a transmetalation step. The calculations would provide optimized geometries for all stationary points along the reaction coordinate and yield important thermodynamic data, such as Gibbs free energy changes (ΔG), to predict the spontaneity and rate of the reaction.
Molecular Dynamics Simulations of Organotin-Mediated Processes
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. While no specific MD studies on this compound were found, simulations have been performed on other tributyltin (TBT) compounds, often in biological contexts.
For example, MD simulations have been used to investigate the stability of a complex between TBT and the androgen receptor. mdpi.com These simulations track parameters like the root mean square deviation (RMSD) to assess the stability of the complex, the root mean square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to evaluate the compactness of the structure over the simulation time. mdpi.comresearchgate.net
For a process involving this compound, MD simulations could model its behavior in different solvents, its interaction with a surface in a heterogeneous catalytic system, or its aggregation properties. This would provide a dynamic picture that complements the static information obtained from DFT calculations.
Computational Studies of Catalytic Cycles Involving Organotin Reagents
Organotin compounds are widely used as catalysts, for example, in the production of polyurethanes. nih.gov Computational studies are instrumental in elucidating the intricate steps of the catalytic cycles.
DFT calculations have been pivotal in investigating the mechanism of urethane formation catalyzed by organotin dicarboxylates. nih.gov These studies model the key steps, such as the formation of an active organotin alkoxide complex and its subsequent reaction with an isocyanate to form the urethane product and regenerate the catalyst. nih.gov By calculating the energy barriers for each step, the rate-determining step of the cycle can be identified.
A computational study of a catalytic cycle involving this compound would first identify the active catalytic species. DFT calculations would then be used to model the substrate binding, the chemical transformation (bond breaking and formation), and the product release. This would provide a complete energetic and structural map of the catalytic cycle, offering insights into how to optimize the catalyst's efficiency.
Prediction of Reactivity, Selectivity, and Mechanistic Insights
A primary goal of computational chemistry is to predict the chemical behavior of molecules. For this compound, theoretical calculations can provide valuable predictions about its reactivity and selectivity.
Molecular Electrostatic Potential (MEP) maps are another useful tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide to how the molecule will interact with other reagents. ajrconline.org For this compound, an MEP map would likely show a positive potential around the tin atom, indicating its Lewis acidic character, and a negative potential around the oxygen atoms of the sulfonate group. These predictive tools, derived from electronic structure calculations, offer deep mechanistic insights into the compound's chemical behavior.
Future Research Directions and Unexplored Chemical Space
Development of More Sustainable Synthetic Routes for Organotin Sulfonates
Future research will likely focus on developing greener synthetic protocols for organotin sulfonates. This includes the design of solvent-free reactions, the use of catalytic methods to replace stoichiometric reagents, and the exploration of direct synthesis from metallic tin to reduce waste streams. rjpbcs.comresearchgate.net Improving the atom economy of current methods and minimizing the use of hazardous organotin precursors are key goals for enhancing the environmental profile of these compounds.
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
There is considerable scope for designing new organotin sulfonate catalysts with improved performance. preprints.org Research efforts could target the synthesis of catalysts with tailored Lewis acidity and steric environments by modifying the alkyl (R) and sulfonate (ArSO₃) groups. rsc.org The development of chiral organotin catalysts for asymmetric synthesis represents a challenging but potentially rewarding frontier. Furthermore, immobilizing these catalysts on solid supports could facilitate their recovery and reuse, aligning with the principles of green chemistry. acs.org
Investigation of Unconventional Reactivity Modes for Tributylstannyl 4-methylbenzenesulfonate (B104242)
Beyond its established role as a Lewis acid catalyst, the unique electronic structure of Tributylstannyl 4-methylbenzenesulfonate could be exploited in unconventional reaction pathways. Investigations into its potential participation in radical-mediated transformations, where organotin radicals can be generated, could open new synthetic applications. acs.org Exploring its compatibility with photoredox or electrochemical catalysis may also unveil novel reactivity patterns, expanding its utility in modern organic synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of organotin reagents into continuous flow chemistry systems offers advantages in terms of safety, scalability, and reaction control. nih.gov Flow reactors can minimize exposure to potentially toxic tin compounds and allow for precise control over temperature and reaction time, which can suppress side reactions and improve yields. Automating these platforms would enable high-throughput screening of reaction conditions and catalyst variations, accelerating the discovery of new applications for this compound.
Rational Design of Next-Generation Organotin Sulfonate Reagents and their Application in Complex Chemical Synthesis
The rational, computer-aided design of new organotin reagents is a promising future direction. mdpi.com By combining computational modeling with empirical data, next-generation reagents with optimized stability, reactivity, and selectivity can be developed. These advanced reagents could be applied to solve challenging problems in the synthesis of complex natural products and pharmaceuticals, where precise chemical transformations are required.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare tributylstannyl 4-methylbenzenesulfonate, and how are stoichiometric ratios optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting 4-methylbenzenesulfonyl chloride with tributylstannane (Bu₃SnH) under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like THF or dichloromethane. Stoichiometric ratios (e.g., 1:1 molar equivalents) are critical to minimize side products such as disulfonates or unreacted stannane. Reaction progress is monitored via TLC or ¹H NMR to confirm the disappearance of starting materials. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 467.12).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Key parameters include space group (e.g., monoclinic P2₁/n), unit cell dimensions (e.g., a = 14.6 Å, b = 5.7 Å), and hydrogen-bonding networks (e.g., Sn–O interactions). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Stille cross-coupling reactions?
- Methodological Answer : The bulky tributylstannyl group imposes steric hindrance, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for transmetallation. Electron-withdrawing sulfonate groups enhance electrophilicity at the sulfur center, facilitating nucleophilic attack. Computational studies (DFT, using Gaussian or ORCA) predict activation energies for transition states, while kinetic experiments (e.g., variable-temperature NMR) track reaction rates under different conditions .
Q. What challenges arise in resolving non-covalent interactions in the crystal lattice of tributylstannyl sulfonate derivatives?
- Methodological Answer : Weak Sn···O interactions and van der Waals forces between hydrophobic tributyl groups complicate crystallographic refinement. High-resolution data (θ > 25°, Rint < 0.03) and restraints on anisotropic displacement parameters improve model accuracy. Hydrogen-bonding motifs (e.g., C–H···O) are validated using Mercury software, while Hirshfeld surface analysis quantifies intermolecular contacts .
Q. How can researchers address discrepancies in reported synthetic yields or purity across different protocols?
- Methodological Answer : Contradictions often stem from trace moisture (hydrolyzing Sn–S bonds) or residual catalysts (e.g., Pd in cross-coupling). Rigorous drying of solvents (molecular sieves) and reagents (azeotropic distillation) improves reproducibility. Advanced purification methods, such as preparative HPLC or recrystallization from toluene/hexane mixtures, enhance purity (>98% by GC). Comparative studies using standardized reaction conditions (e.g., fixed temperature, solvent) isolate variables affecting yield .
Safety and Handling
Q. What safety protocols are critical when handling tributylstannyl compounds?
- Methodological Answer : Tributylstannyl derivatives are toxic and require glovebox or fume hood use. Personal protective equipment (nitrile gloves, lab coat) is mandatory. Waste disposal follows organotin regulations (e.g., neutralization with KF solution to precipitate SnF₂). Emergency procedures include skin decontamination (soap/water) and medical consultation for inhalation exposure, as per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
